molecular formula C21H17N3O3 B11101574 2-ethoxy-6-[(E)-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]imino}methyl]phenol

2-ethoxy-6-[(E)-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11101574
M. Wt: 359.4 g/mol
InChI Key: DWAJFFWVASNPLL-UHFFFAOYSA-N
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Description

2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL is a complex organic compound that features an oxazole and pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potentials in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets. The oxazole and pyridine moieties allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL is unique due to its specific combination of oxazole and pyridine moieties, which confer distinct biological activities and therapeutic potentials compared to other similar compounds .

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

2-ethoxy-6-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H17N3O3/c1-2-26-17-6-3-5-15(19(17)25)13-23-16-10-8-14(9-11-16)21-24-20-18(27-21)7-4-12-22-20/h3-13,25H,2H2,1H3

InChI Key

DWAJFFWVASNPLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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